N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-7-10-20(14-21(16)24)30(28,29)25-19-9-11-22-18(13-19)8-12-23(27)26(22)15-17-5-3-2-4-6-17/h2-7,9-11,13-14,25H,8,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRXJPNNDMNDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoline core, a benzyl group, and a sulfonamide moiety. These structural elements contribute to its diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN2O3S |
| Molecular Weight | 394.89 g/mol |
| LogP | 4.7155 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may inhibit specific enzymes by binding to their active sites, particularly kinases. This inhibition can disrupt critical cellular signaling pathways, leading to various therapeutic effects such as:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by interfering with kinase activity, which is crucial for cell growth and division.
- Metabolic Pathway Modulation : It may also influence metabolic pathways through enzyme inhibition, impacting cellular metabolism and energy production.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against different cancer cell lines. For instance, research conducted on HT29 (colon cancer) and DU145 (prostate cancer) cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner when tested using the MTT assay.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HT29 | 15.0 | Significant reduction in viability |
| DU145 | 20.5 | Moderate reduction in viability |
Enzyme Inhibition Studies
The compound has been shown to effectively inhibit certain kinases. For example, it competes with adenosine triphosphate (ATP) for binding at the active site of kinases, leading to decreased phosphorylation of target proteins involved in cell signaling.
Case Studies
One notable case study involved the synthesis and evaluation of several derivatives of the compound to assess their biological activity. The derivatives were designed to enhance solubility and bioavailability while maintaining or improving their inhibitory effects on target enzymes.
Table 2: Comparison of Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | Chlorobenzamide moiety | Enhanced kinase inhibition |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene sulfonamide | Methoxy group addition | Improved solubility and anticancer activity |
Comparison with Similar Compounds
Structural Analogs: Substituent-Driven Variations
A closely related analog, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide (CAS 946326-15-4), differs in two critical regions:
N1-substituent : Butyl (C₄H₉) vs. benzyl (C₆H₅CH₂).
Sulfonamide aromatic ring : Methoxy (OCH₃) vs. methyl (CH₃).
Table 1. Structural and Physicochemical Comparison
*Estimated via structural substitution: Benzyl adds 22.1 g/mol over butyl; methyl reduces 16 g/mol vs. methoxy.
Key Implications :
Functional Analogs: Dual Protease Inhibitors
Compounds QOD (quinolinyl oxamide derivative) and ICD (indole carboxamide derivative) are reported as dual FP-2/FP-3 inhibitors, though structural data for SAR studies are lacking .
Table 2. Core Scaffold Comparison
Structural Advantages of the Target Compound :
Challenges in SAR Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
